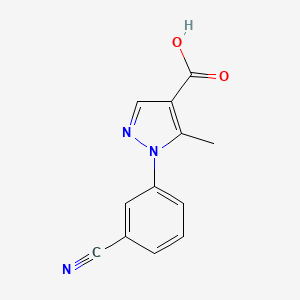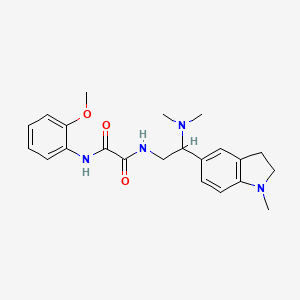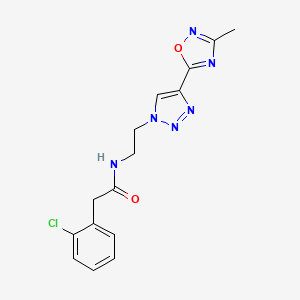
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide” is a type of benzamide . It has a molecular formula of C16H16N2O2S . The compound is part of the Chemical Entities of Biological Interest (ChEBI), a dictionary of molecular entities focused on ‘small’ chemical compounds .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C16H16N2O2S/c1-16(2)8-11-13(12(19)9-16)21-15(17-11)18-14(20)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,17,18,20) . This string represents the compound’s molecular structure.Aplicaciones Científicas De Investigación
Antioxidant Capacity
Benzothiazole derivatives have been studied for their antioxidant properties, particularly in the context of the ABTS/PP decolorization assay. This method assesses the total antioxidant capacity of compounds, including those based on the benzothiazole structure. The assay elucidates two principal reaction pathways: coupling adduct formation and oxidation without coupling, highlighting the specificity of reactions for certain antioxidants. These insights suggest that benzothiazole derivatives could play a role in the development of antioxidant agents, although further research is needed to fully understand the mechanisms and applicability of these reactions (Ilyasov et al., 2020).
Therapeutic Potential
Benzothiazole scaffolds are versatile in pharmaceutical applications, exhibiting a wide range of biological activities. They are particularly noted for their potential as antimicrobial, anti-inflammatory, and anticancer agents. The structural simplicity of benzothiazoles and ease of synthesis make them attractive for the development of chemotherapeutic agents, indicating a rich area for drug discovery and development (Kamal et al., 2015).
Medicinal Chemistry
In medicinal chemistry, benzothiazole derivatives are recognized for their broad spectrum of pharmacological activities. These compounds have been identified as potential therapeutic agents for treating various diseases, underscoring the importance of the benzothiazole nucleus in drug discovery. This versatility is attributed to the structural diversity of BTA-based compounds, which have been used to treat conditions ranging from cancer to infectious diseases, demonstrating the compound's significance in the development of new medicinal agents (Keri et al., 2015).
Cancer Chemotherapy
The development of benzothiazole derivatives as potential chemotherapeutics is a growing area of interest. These compounds have shown promising anticancer activity, making them valuable in the search for new antitumor agents. Structural modifications of the benzothiazole scaffold have led to the identification of numerous derivatives with potential therapeutic applications in cancer treatment, highlighting the importance of ongoing research in this domain (Ahmed et al., 2012).
Alzheimer's Disease Research
Benzothiazole derivatives have been explored for their application in Alzheimer's disease research, particularly in the development of amyloid imaging ligands. These compounds can measure amyloid deposits in vivo, offering insights into the pathophysiological mechanisms of the disease and facilitating early detection. The use of PET amyloid imaging with benzothiazole-based ligands represents a significant advancement in understanding and potentially treating Alzheimer's disease (Nordberg, 2007).
Propiedades
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c1-4-26(23,24)12-7-5-6-11(8-12)16(22)20-17-19-13-9-18(2,3)10-14(21)15(13)25-17/h5-8H,4,9-10H2,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPJVEOEZHJEKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2657439.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine](/img/structure/B2657441.png)


![2-Piperidinone, 1-[2-(trifluoromethyl)phenyl]-](/img/structure/B2657447.png)


![N-(Cyanomethyl)-2-[(5-methyl-2-propan-2-ylcyclohexyl)amino]acetamide](/img/structure/B2657453.png)
![1-({[5-(5-Chloro-2-thienyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2657454.png)


![[4-[(2-Chloropyridine-4-carbonyl)oxymethyl]phenyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2657460.png)
